

An In-depth Technical Guide to Brevican Isoforms and their Physiological Functions

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Brevican, a member of the lectican family of chondroitin sulfate proteoglycans (CSPGs), is a pivotal component of the extracellular matrix (ECM) in the central nervous system (CNS)[1]. Predominantly expressed in the brain, it plays a crucial role in maintaining the structure of the perineuronal nets (PNNs) and the nodes of Ranvier, thereby influencing synaptic plasticity, neural signaling, and the brain's response to injury and disease[2][3][4][5]. This technical guide provides a comprehensive overview of **brevican** isoforms, their physiological functions, the experimental methodologies used to study them, and their implication in neurological disorders.

Brevican Structure and Isoforms

Brevican is encoded by the BCAN gene and is expressed as two major isoforms through alternative splicing: a secreted isoform and a glycosylphosphatidylinositol (GPI)-anchored isoform[6][7][8].

- Secreted Brevican: This is the full-length, soluble isoform that is secreted into the
 extracellular space. It is primarily synthesized by neurons and is a major component of the
 PNNs[7][9].
- GPI-Anchored Brevican: This isoform lacks the C-terminal region and is attached to the cell
 membrane via a GPI anchor. It is predominantly expressed by glial cells, particularly



oligodendrocytes[7][8].

In addition to these two primary isoforms, **brevican** undergoes extensive post-translational modifications, including the addition of chondroitin sulfate chains and proteolytic cleavage by metalloproteinases such as A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMTS) and Matrix Metalloproteinases (MMPs)[7][10][11]. This processing generates various **brevican** fragments that can have distinct biological activities.

Physiological Functions of Brevican Isoforms

Brevican's multifaceted roles in the CNS are largely attributed to its structural contributions to the ECM and its interactions with other matrix and cell surface molecules.

Role in Perineuronal Nets and Synaptic Stability

PNNs are dense ECM structures that enwrap the soma and proximal dendrites of certain neurons, particularly fast-spiking parvalbumin-positive interneurons[12][13]. **Brevican** is a key structural component of PNNs, contributing to their integrity and function[3][9].

- Synaptic Stabilization: PNNs are thought to stabilize synaptic contacts and restrict synaptic plasticity, and the presence of **brevican** is crucial for this function[4][12].
- Regulation of Synaptic Plasticity: Brevican-containing PNNs are implicated in the closure of critical periods for brain development and the regulation of long-term potentiation (LTP)[5][6] [14]. Studies in brevican-deficient mice have shown significant deficits in the maintenance of hippocampal LTP[5][6].

Modulation of Synaptic Transmission

Brevican is highly enriched in the perisynaptic space and plays a direct role in the mechanics of synaptic transmission.

• Fast Synaptic Transmission: At the calyx of Held, a synapse specialized for rapid and reliable signal transmission, **brevican** deficiency leads to an increased action potential transmission delay and a prolongation of pre- and postsynaptic action potentials[3].

Interaction with Signaling Pathways



Brevican and its fragments can influence intracellular signaling cascades through interactions with cell surface receptors and other ECM components.

- Otx2 Signaling and PNN Maturation: The transcription factor Otx2 is crucial for the maturation of parvalbumin interneurons and PNNs. Otx2 binds to PNNs, and this interaction is thought to be important for its internalization and subsequent effects on neuronal plasticity. The absence of brevican and other PNN components disrupts PNN structure and reduces the number of Otx2-positive cells, suggesting a role for brevican in mediating Otx2 signaling[2][12][13][14][15][16].
- MMP-9 and Integrin Signaling: The proteolytic activity of MMP-9, which can cleave brevican, has been linked to the regulation of NMDA receptor surface diffusion through integrin β1 signaling. This pathway is a key mechanism by which the ECM can modulate synaptic plasticity[17][18][19].

Quantitative Data on Brevican Expression and Function

Quantitative analysis of **brevican** expression and the functional consequences of its modulation are critical for understanding its physiological roles.

Table 1: Regional Expression and PNN Association of

Brevican in the Rat Brain

Brain Region	Brevican Signal Intensity (Arbitrary Units)	y Brevican-Positive PNNs (Number per unit area)	
Isocortex	High	High	
Hippocampus	Moderate	Moderate	
Caudate-Putamen	Low	Low	
Thalamus	High	High	
Hypothalamus	Moderate	Moderate	
Amygdala	Low	Low	

Significantly reduced



WFA Intensity (normalized)

Data adapted from immunohistochemical analysis and presented as relative levels[20].

Table 2: Effects of Brevican Deficiency on Perineuronal Net Structure in the Mouse Visual Cortex

Parameter Wild-Type Quadruple Knockout (including Brevican)

PNN Volume (μ m³) 8161 ± 1213 6606 ± 1254

PNN Density (%) ~100 Significantly reduced

Data from a study on knockout mice lacking **brevican**, neurocan, tenascin-C, and tenascin-R[4][12]. WFA (Wisteria floribunda agglutinin) is a common marker for PNNs.

Table 3: Proteolytic Cleavage Sites in Brevican

1.0

Protease Family	Specific Protease(s)	Cleavage Site (in rat brevican)	Resulting N- terminal Fragment Size
ADAMTS	ADAMTS4 (Aggrecanase-1)	Glu ³⁹⁵ -Ser ³⁹⁶	~55 kDa
MMPs	MMP-1, -2, -3, -7, -8, -10, -13	Ala ³⁶⁰ -Phe ³⁶¹	~53 kDa

Data from in vitro digestion studies[7][10][11].

Experimental Protocols

Detailed methodologies are essential for the accurate study of **brevican** isoforms and their functions.

Western Blot Analysis of Brevican Isoforms and Fragments



This protocol is adapted from studies analyzing brevican expression in brain tissue[21][22].

- Tissue Homogenization:
 - Dissect the brain region of interest on ice.
 - Homogenize the tissue in ice-cold RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
 - Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
 - Collect the supernatant containing the soluble protein fraction.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA protein assay kit.
- Sample Preparation and Electrophoresis:
 - Mix 20-30 μg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
 - Load the samples onto a 4-12% gradient SDS-PAGE gel.
 - Run the gel at 100 V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours at 4°C.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against **brevican** (e.g., rabbit anti**brevican**, diluted 1:1000 in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.



- Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted
 1:5000 in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry for Brevican and Perineuronal Nets

This protocol is based on methods for staining PNNs in brain sections[3][23][24][25][26][27].

- Tissue Preparation:
 - Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
 - Post-fix the brain in 4% PFA overnight at 4°C.
 - Cryoprotect the brain in 30% sucrose in PBS.
 - Cut 40 μm thick coronal or sagittal sections on a freezing microtome.
- Staining Procedure (Free-Floating):
 - Wash the sections three times in PBS.
 - Incubate the sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
 - Incubate with primary antibodies diluted in blocking solution overnight at 4°C. For costaining, use a rabbit anti-brevican antibody (1:500) and biotinylated Wisteria floribunda agglutinin (WFA; 1:200) to label PNNs.
 - Wash the sections three times in PBS.



- Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, 1:500) and streptavidin-conjugated fluorophore (e.g., Streptavidin Alexa Fluor 594, 1:500) for 2 hours at room temperature.
- Wash the sections three times in PBS.
- Mount the sections on glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
- Imaging:
 - Visualize the staining using a confocal or fluorescence microscope.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol is adapted from studies investigating synaptic plasticity in the hippocampus of **brevican**-deficient mice[6][28].

- Slice Preparation:
 - Anesthetize the mouse and decapitate.
 - Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO₄, 2.5 CaCl₂, 26.2 NaHCO₃, 1 NaH₂PO₄, and 11 glucose.
 - Prepare 400 μm thick transverse hippocampal slices using a vibratome.
 - Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
- Recording:
 - Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
 - Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

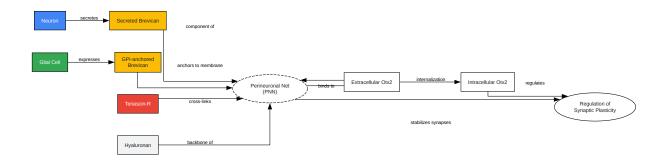


- LTP Induction and Measurement:
 - Record a stable baseline of fEPSPs for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
 - Induce LTP using a high-frequency stimulation protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
 - Continue recording fEPSPs for at least 60 minutes post-induction to measure the potentiation.
 - Analyze the data by measuring the slope of the fEPSP and normalizing it to the baseline.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and relationships involving **brevican**.

Diagram 1: Brevican's Role in Perineuronal Net Assembly and Otx2 Signaling





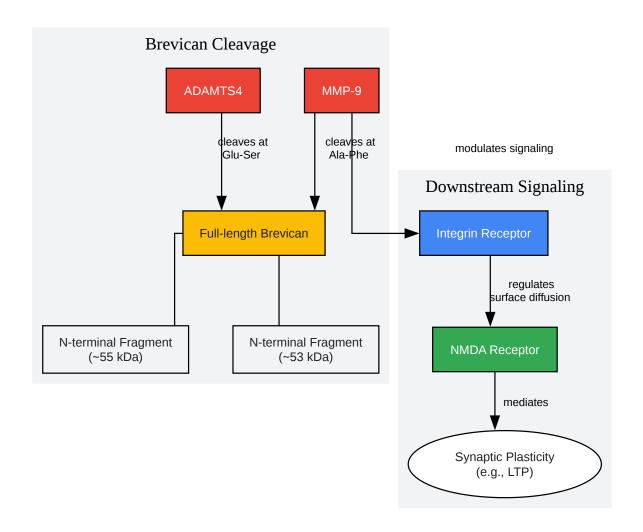
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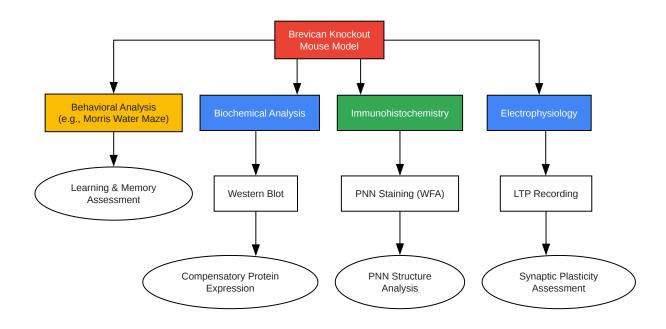
Caption: Brevican isoforms contribute to PNN assembly, which facilitates Otx2 signaling.

Diagram 2: Brevican Cleavage and its Role in Synaptic Plasticity









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Foundational & Exploratory





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